molecular formula C9H9N B1223198 2,6-Dimethylphenyl isocyanide CAS No. 2769-71-3

2,6-Dimethylphenyl isocyanide

Cat. No. B1223198
CAS RN: 2769-71-3
M. Wt: 131.17 g/mol
InChI Key: DNJLFZHMJDSJFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,6-Dimethylphenyl isocyanide can involve various chemical reactions, highlighting its versatility. One method includes the reaction between benzoyl isothiocyanate and 2,6-dimethylphenyl isocyanide, resulting in the formation of a sterically congested ten-membered ring containing the S–S–S moiety in nearly quantitative yield (Yavari & Djahaniani, 2010). Another synthesis approach involves isocyanide insertion into the Palladium−Carbon bond of complexes, showcasing the compound's reactivity and potential for forming complex structures (Delis et al., 1997).

Molecular Structure Analysis

The molecular structure of 2,6-Dimethylphenyl isocyanide and its derivatives has been a subject of study, revealing the compound's ability to form diverse and complex structures. For instance, the dimerization of 2,6-dimethylphenyl isocyanide with MeLi followed by treatment with Me3SiCl gave a title compound adopting a trans configuration, highlighting the molecule's structural flexibility and the role of C—H⋯π interactions in stabilizing these structures (Loroño-González, 2006).

Chemical Reactions and Properties

2,6-Dimethylphenyl isocyanide participates in various chemical reactions, indicating its significant chemical properties. For example, it reacts with benzoyl isothiocyanate in a clean one-pot reaction to afford a complex structure, demonstrating its reactivity and potential in synthetic chemistry (Yavari & Djahaniani, 2010). Additionally, its insertion into the Palladium−Carbon bond of complexes highlights its utility in the formation of complex metal-organic frameworks (Delis et al., 1997).

Scientific Research Applications

Palladium Complexes and Mechanistic Studies

  • Palladium Complexes : 2,6-Dimethylphenyl isocyanide (DIC) is used in the formation of palladium complexes. For example, its insertion into the Pd−Me bond of complexes has been studied, demonstrating the compound's utility in complex formation and mechanistic insights (Delis et al., 1997).

Spectroscopy and Nanocrystal Growth

  • Spectroscopic Probe : DIC acts as a spectroscopic probe for studying heterogeneous nucleation and deposition of Pd on Ag nanocubes. This use is significant for in situ and real-time analysis in nanocrystal growth (Wu & Qin, 2018).

Chemical Synthesis

  • Synthesis of Complex Molecules : DIC has been used in the dimerization process to form complex molecules like N,N′-Bis(2,6-dimethylphenyl)-2-methyl-1-(trimethylsilyl)ethane-1,2-diimine. Such syntheses are important for understanding molecule stabilization and interactions (Loroño-González, 2006).

Organometallic Reactions

  • Migratory Insertion in Organometallics : The role of DIC in the migratory insertion of allyl groups in palladium(II) isocyanide complexes provides insights into the interplay between temperature and allyl hapticity, crucial for understanding organometallic reactions (Canovese et al., 2009).

Material Science

  • Nanoparticle Research : Research involving DIC with gold and silver nanoparticles has provided insights into the surface enrichment of Ag atoms in Au/Ag alloy nanoparticles. This has implications for understanding the properties of nanoalloys (Kim et al., 2010).

Biochemistry and Protein Studies

  • Protein Coordination Studies : DIC has been used as a probe to study Cu(I) coordination in proteins like dopamine-β-monooxygenase. This application is vital for understanding the molecular interactions in biochemistry (Reedy et al., 1995).

Safety And Hazards

When handling 2,6-Dimethylphenyl isocyanide, it is recommended to wash face, hands, and any exposed skin thoroughly. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It is also advised not to breathe dust, fume, gas, mist, vapors, or spray. This product should be used only outdoors or in a well-ventilated area. Respiratory protection should be worn .

properties

IUPAC Name

2-isocyano-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJLFZHMJDSJFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182048
Record name 2,6-Dimethylphenylisonitrile
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Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethylphenyl isocyanide

CAS RN

2769-71-3
Record name 2,6-Dimethylphenyl isocyanide
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Record name 2,6-Dimethylphenyl isocyanide
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Record name 2,6-Dimethylphenyl isocyanide
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Record name 2,6-Dimethylphenylisonitrile
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Record name 2,6-xylyl isocyanide
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Record name 2,6-XYLYL ISONITRILE
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Synthesis routes and methods

Procedure details

A reaction flask was charged with 48.4 g (0.4 mole) of 2,6-dimethylaniline, 50 ml of chloroform, 50 ml of methylene chloride, and 1.0 g of methyl tricaprylylammonium chloride (designated by the trade name "Aliquat 336®" and obtained from General Mills Co., Chemical Division, Kankakee, Ill.). The flask was placed in a water bath at room temperature. As the flask contents were vigorously stirred, 150 ml of 50% aqueous sodium hydroxide was added. Stirring was continued overnight. The reaction mixture was then poured into 400 ml of ice water and extracted with 200 ml of diethyl ether. The ether phase was separated and washed with water, dried, and stripped. The residue was then extracted with 200 ml of hot hexane which was subsequently stirred with 20 g of Florisil® silica absorbent material and filtered. The filtrate was chilled in a dry ice/acetone bath and filtered to yield 35.2 g of a tan-colored solid. The structure indicated by the above title was confirmed by infrared spectra, nuclear magnetic resonance, and mass spectroscopy.
Quantity
48.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
methyl tricaprylylammonium chloride
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylphenyl isocyanide
Reactant of Route 2
Reactant of Route 2
2,6-Dimethylphenyl isocyanide
Reactant of Route 3
Reactant of Route 3
2,6-Dimethylphenyl isocyanide
Reactant of Route 4
2,6-Dimethylphenyl isocyanide
Reactant of Route 5
2,6-Dimethylphenyl isocyanide

Citations

For This Compound
1,160
Citations
Z Wu, LH McAlexander, JB Diminnie, Z Xue - Organometallics, 1998 - ACS Publications
The reactions of alkyl silyl complexes (Me 3 ECH 2 ) 3 ZrSi(SiMe 3 ) 3 [E = C (1), Si (2)] with 2,6-dimethylphenyl isocyanide (ArNC) have been investigated. The first ArNC was found to …
Number of citations: 34 pubs.acs.org
WW Brennessel, JE Ellis - Acta Crystallographica Section E …, 2022 - scripts.iucr.org
The reaction of the [K(18-crown-6)(thf)2]1+ (thf is tetrahydrofuran) salt of bis(anthracene)ferrate(−1), or [Fe(C14H10)2]−, with 2,6-dimethylphenyl isocyanide (CNXyl) in thf resulted in the …
Number of citations: 1 scripts.iucr.org
K Kim, KL Kim, JY Choi, HB Lee… - The Journal of Physical …, 2010 - ACS Publications
Surface-enhanced Raman scattering (SERS) of 2,6-dimethylphenyl isocyanide (2,6-DMPI) has been investigated with Au/Ag alloy nanoparticles as the adsorbing substrate. UV/visible …
Number of citations: 64 pubs.acs.org
NE Stacy, KA Conner, DR McMillin… - Inorganic …, 1986 - ACS Publications
Irradiation of [Re (CNxyl) 6]+ with UV light at 20 C in dichloromethane and in the presence of halide ions yields complexes of the type Re (CNxyl) 5X, where X= Cl, Br, or I. The quantum …
Number of citations: 17 pubs.acs.org
BE Kucera, CJ Roberts, VG Young Jr… - … Section C: Structural …, 2019 - scripts.iucr.org
Treatment of bis(mesitylene)niobium(0) with 6–7 equivalents of 2,6-dimethylphenyl isocyanide (CNXyl) affords two products with the empirical formula Nb(CNXyl)n (n = 7 or 6), which …
Number of citations: 5 scripts.iucr.org
M Drouin, D Perreault, PD Harvey… - … Section C: Crystal …, 1991 - scripts.iucr.org
(IUCr) Quasi-one-dimensional structure of cis-dichlorobis(2,6-dimethylphenyl isocyanide)palladium(II), [Pd{2,6-(CH3)2C6H3NC}2Cl2] Acta Crystallographica Section C Crystal …
Number of citations: 32 scripts.iucr.org
MH Chisholm, CE Hammond, D Ho… - Journal of the American …, 1986 - ACS Publications
Transition-metal-amide bonds are known to undergo insertion reactions with a variety of unsaturatedmolecules such as C02 and CS2. 1· 2 The reactions between tin-amide3 and more …
Number of citations: 27 pubs.acs.org
T Mathieson, A Schier, H Schmidbaur - Journal of the Chemical …, 2001 - pubs.rsc.org
The reaction of equivalent quantities of (L)AuCl (L = tetrahydrothiophene, trimethylphosphine, 2,6-xylyl isocyanide or mesityl isocyanide) and KSCN in CH2Cl2–water gave (L)Au(SCN) …
Number of citations: 56 pubs.rsc.org
MGB Drew, GH Dodd, JM Williamson… - Journal of organometallic …, 1986 - Elsevier
The reaction of FeCl 2 and xylyl isocyanide (L) (L = 2,6-Me 2 C 6 H 3 NC) gives two products viz. purple FeCl 2 L 4 (1) and orange Fe 2 Cl 5 L 5 (2). The structural identity of these …
Number of citations: 11 www.sciencedirect.com
ME Minyaev, JE Ellis - Acta Crystallographica Section E …, 2015 - scripts.iucr.org
The title salt, [V(C9H9N)7]+I− or [V(CNXyl)7]+I− (Xyl is 2,6-dimethylphenyl), crystallized from tetrahydrofuran at low temperatures after reacting (Et4N)+[V(CO)6]−, excess of CNXyl and …
Number of citations: 5 scripts.iucr.org

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